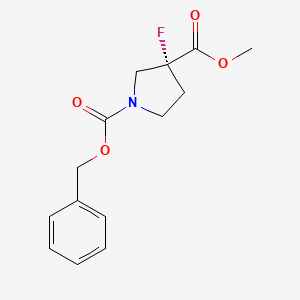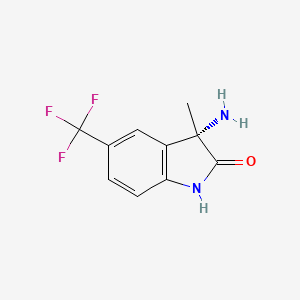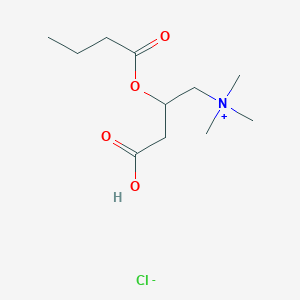
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine . The reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in kilogram quantities and is supplied as a powder .
化学反应分析
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium(IV) complexes, while reduction can yield iridium(I) complexes .
科学研究应用
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: has several scientific research applications:
作用机制
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited electronic state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or generation of reactive oxygen species in photodynamic therapy .
相似化合物的比较
Similar Compounds
Tris(2-phenylpyridinato-C2,N)iridium(III): Another iridium complex used in OLEDs with similar photophysical properties.
Bis(2-phenylpyridinato-C2,N)iridium(III) acetylacetonate: Used in similar applications but with different ligand structures.
Iridium(III) bis(4,6-difluorophenylpyridinato-C2,N) picolinate: Known for its high efficiency in OLEDs.
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate lies in its specific ligand structure, which imparts distinct photophysical properties, making it highly efficient in light-emitting applications. Its ability to undergo various chemical reactions also makes it versatile for different scientific and industrial uses .
属性
分子式 |
C32H18F12IrN4P |
|---|---|
分子量 |
909.7 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H6F2N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-6H;;/q2*-1;;-1;+3 |
InChI 键 |
KLPWRTALHUHYOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
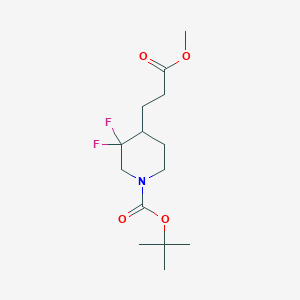
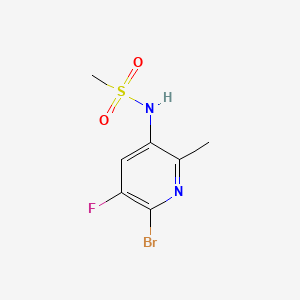
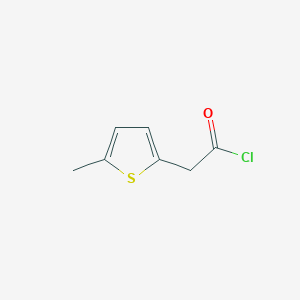
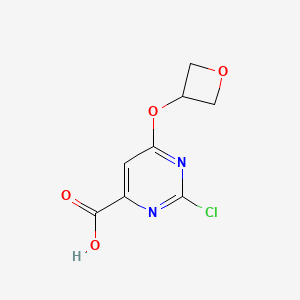
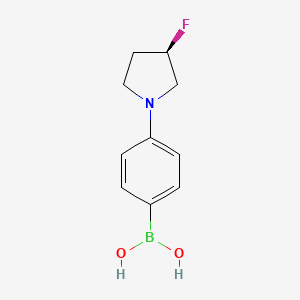

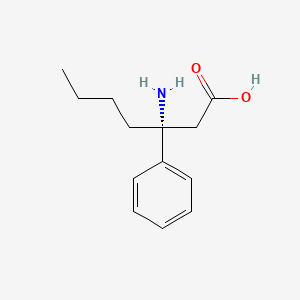
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
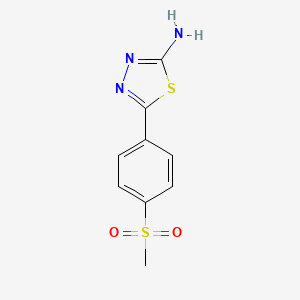
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
